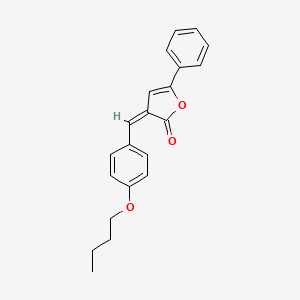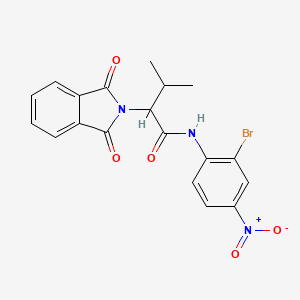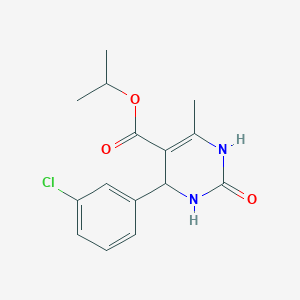
3-(4-butoxybenzylidene)-5-phenyl-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-butoxybenzylidene)-5-phenyl-2(3H)-furanone, commonly known as BBPF, is a synthetic compound that belongs to the class of chalcones. BBPF has gained significant attention in the research community due to its diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.
Mécanisme D'action
The mechanism of action of BBPF is still not fully understood. However, studies have suggested that BBPF exerts its biological effects by modulating various signaling pathways. For instance, BBPF has been shown to activate the caspase-dependent apoptotic pathway in cancer cells. Moreover, BBPF has been found to inhibit the NF-κB signaling pathway, which plays a critical role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
BBPF has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that BBPF inhibits the growth of cancer cells by inducing apoptosis. BBPF has also been found to possess antimicrobial properties by inhibiting bacterial growth. Additionally, BBPF has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for the development of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BBPF has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yield. Moreover, BBPF exhibits a broad range of biological activities, making it an ideal compound for studying various biological processes. However, one of the limitations of BBPF is its low solubility in aqueous solutions, which can make it challenging to study its biological effects in vitro.
Orientations Futures
BBPF has shown promising results in various scientific research applications. There is a need for further studies to elucidate its mechanism of action and to explore its potential as a therapeutic agent. Future research could focus on developing more potent derivatives of BBPF by modifying its chemical structure. Additionally, studies could investigate the efficacy of BBPF in animal models of cancer and inflammatory diseases. Overall, BBPF holds great promise as a therapeutic agent, and further research is needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of BBPF involves the condensation reaction between 4-butoxybenzaldehyde and acetophenone in the presence of a base catalyst. The reaction is carried out in ethanol under reflux conditions, and the product is obtained in good yield after purification through recrystallization.
Applications De Recherche Scientifique
BBPF has shown promising results in various scientific research applications. In vitro studies have demonstrated its potential as an anticancer agent by inducing apoptosis in cancer cells. BBPF has also exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, BBPF has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
(3Z)-3-[(4-butoxyphenyl)methylidene]-5-phenylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-2-3-13-23-19-11-9-16(10-12-19)14-18-15-20(24-21(18)22)17-7-5-4-6-8-17/h4-12,14-15H,2-3,13H2,1H3/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQZEYOQWGOIQG-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C\2/C=C(OC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(acetylamino)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4893720.png)
![1-chloro-4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B4893725.png)

![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-methoxyethyl)methylamine](/img/structure/B4893755.png)


![5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4893764.png)
![2,6-dimethoxy-4-{[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B4893769.png)
![8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B4893774.png)
![N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4893776.png)
![ethyl 2-[(N-ethyl-N-phenylglycyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4893783.png)
![N-[2-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-4-(trifluoromethyl)benzamide](/img/structure/B4893791.png)
![2-(4-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4893792.png)